molecular formula C13H8Cl2O3 B1670462 Dichloroallyl lawsone CAS No. 36417-16-0

Dichloroallyl lawsone

Cat. No.: B1670462
CAS No.: 36417-16-0
M. Wt: 283.10 g/mol
InChI Key: LWQZLQISFLBSGW-UHFFFAOYSA-N
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Description

Dichlorallyl lawsone is a derivative of lawsone, a naturally occurring naphthoquinone found in the henna plant (Lawsonia inermis). Lawsone is known for its red-orange dye properties and has been used traditionally for body art and hair dyeing.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dichlorallyl lawsone typically involves the chlorination of lawsone followed by allylation. The process begins with the reaction of lawsone with chlorine gas in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, to introduce chlorine atoms into the molecule. This is followed by the reaction with allyl chloride under basic conditions to form dichlorallyl lawsone .

Industrial Production Methods: Industrial production of dichlorallyl lawsone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Dichlorallyl lawsone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of dichlorallyl lawsone involves the generation of reactive oxygen species (ROS) through redox cycling. This leads to oxidative stress in cells, which can induce apoptosis in cancer cells. Additionally, it can inhibit electron transport in mitochondria, leading to mitochondrial dysfunction and cell death .

Comparison with Similar Compounds

Uniqueness: Dichlorallyl lawsone stands out due to its enhanced reactivity and potential for use in synthetic chemistry and medicinal applications. Its dichloro and allyl groups provide unique sites for further chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(3,3-dichloroprop-2-enyl)-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-10(15)6-5-9-11(16)7-3-1-2-4-8(7)12(17)13(9)18/h1-4,6,16H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQZLQISFLBSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC=C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877371
Record name 2-OH NAPHTHOQUINONE,3(33DICLALLYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36417-16-0
Record name Dichloroallyl lawsone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036417160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorolapachol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-OH NAPHTHOQUINONE,3(33DICLALLYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLOROALLYL LAWSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE2BI297KA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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